molecular formula C15H11FO B8241174 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene

2-(Benzyloxy)-1-ethynyl-3-fluorobenzene

Cat. No.: B8241174
M. Wt: 226.24 g/mol
InChI Key: JHNZYVBFDUAGFV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-ethynyl-3-fluorobenzene is a fluorinated aromatic compound featuring a benzyloxy group at position 2, an ethynyl group at position 1, and a fluorine atom at position 3. The ethynyl group (sp-hybridized carbon) introduces linear geometry and reactivity toward cross-coupling reactions (e.g., Sonogashira coupling), while the fluorine atom enhances electron-withdrawing effects, modulating the aromatic ring’s electronic properties. The benzyloxy group acts as a protective moiety for hydroxyl groups in synthetic intermediates, commonly utilized in pharmaceutical and materials chemistry .

Synthetic routes for analogous compounds, such as 4-(benzyloxy)-3-phenethoxybenzaldehyde, involve alkylation of phenolic precursors with reagents like (2-bromoethyl)benzene under basic conditions (e.g., Cs₂CO₃ in dimethylformamide), followed by purification via column chromatography .

Properties

IUPAC Name

1-ethynyl-3-fluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNZYVBFDUAGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis typically begins with 3-fluorophenol or its derivatives. For example, 3-fluoro-2-iodophenol serves as a versatile precursor, allowing sequential substitution at positions 1 and 2.

Halogenation Strategies

Directed ortho-lithiation of 3-fluorophenol derivatives enables precise halogen placement. For instance, treatment with n-butyllithium (-78°C, THF) followed by iodine electrophile quenching yields 3-fluoro-2-iodophenol in >85% yield.

Benzyloxy Group Installation

Nucleophilic Aromatic Substitution

The iodinated intermediate undergoes nucleophilic substitution with benzyl alcohol under basic conditions. A representative protocol involves:

  • Reagents : Potassium tert-butoxide (2.2 equiv), benzyl alcohol (1.5 equiv).

  • Solvent : Anhydrous DMF, 80°C, 12 hours.

  • Yield : 78–82%.

Mitsunobu Reaction as an Alternative

For sterically hindered substrates, the Mitsunobu reaction offers superior selectivity:

  • Conditions : DIAD (1.1 equiv), PPh₃ (1.1 equiv), benzyl alcohol (1.2 equiv), THF, 0°C → RT.

  • Advantages : Avoids strong bases, preserves acid-sensitive groups.

Ethynyl Group Introduction

Sonogashira Coupling

Palladium-catalyzed cross-coupling between a halogenated precursor and terminal alkyne is widely employed:

Deprotection : Subsequent treatment with TBAF in THF removes the trimethylsilyl group, yielding the terminal ethynyl product.

Ethynylbenziodoxolone (EBX) Reagents

EBX reagents enable direct alkynylation under mild conditions:

  • Reagent : TIPS-EBX (1.2 equiv).

  • Catalyst : AuCl (2 mol%).

  • Solvent : DCM, RT, 2 hours.

  • Yield : 80–85% with excellent regiocontrol.

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Iodination : 3-Fluorophenol → 3-fluoro-2-iodophenol (89% yield).

  • Benzyloxy Installation : Mitsunobu reaction with benzyl alcohol (76% yield).

  • Ethynylation : Sonogashira coupling with TMS-acetylene, followed by desilylation (68% overall yield).

One-Pot Multistep Synthesis

Recent advances demonstrate tandem reactions to reduce purification steps:

  • Step 1 : Iodination using NIS in AcOH (90% yield).

  • Step 2 : In-situ Mitsunobu etherification (DIAD/PPh₃).

  • Step 3 : EBX-mediated alkynylation without intermediate isolation (62% overall yield).

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of flow chemistry enhances scalability:

  • Benefits : Improved heat transfer, reduced reaction times (e.g., Sonogashira coupling completes in 30 minutes vs. 8 hours batch).

  • Challenges : Catalyst leaching necessitates immobilized Pd systems.

Green Solvent Alternatives

  • Replacements : Cyclopentyl methyl ether (CPME) for THF; 2-MeTHF for DCM.

  • Impact : Reduces environmental footprint while maintaining yields (±3%).

Analytical and Purification Techniques

Chromatographic Methods

  • Normal-phase HPLC : Resolves regioisomers using hexane/EtOAc gradients.

  • Preparative TLC : Effective for small-scale isolations (Rf = 0.3 in 9:1 hexane:EtOAc).

Recrystallization Optimization

  • Solvent System : Ethanol/water (4:1 v/v).

  • Purity : >99% by GC-MS after two crystallizations.

Challenges and Mitigation Strategies

Competing Elimination Reactions

  • Cause : Base-induced dehydrohalogenation during alkynylation.

  • Solution : Use weaker bases (e.g., Cs₂CO₃) and lower temperatures (40°C).

Oxidative Coupling Side Products

  • Mitigation : Degas solvents, employ antioxidant additives (BHT, 0.1 equiv).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkynylation using Ir(ppy)₃:

  • Conditions : 450 nm LED, DIPEA, DMF, 25°C.

  • Yield : 65% with reduced metal loadings (0.5 mol% Ir).

Electrochemical Synthesis

Anodic oxidation enables iodide/alkyne coupling:

  • Setup : Graphite electrodes, LiClO₄ electrolyte, 1.5 V.

  • Advantage : Eliminates transition metal catalysts .

Scientific Research Applications

2-(Benzyloxy)-1-ethynyl-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene involves its interaction with various molecular targets depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of ethynyl , benzyloxy , and fluorine substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Functional Impact Reference
2-(Benzyloxy)-1-ethynyl-3-fluorobenzene Ethynyl (C≡CH), Benzyloxy (OCH₂Ph), F High reactivity (ethynyl), electron withdrawal (F), steric protection (benzyloxy)
4-(Benzyloxy)-3-phenethoxybenzaldehyde Benzyloxy, Phenethoxy (OCH₂CH₂Ph), CHO Moderate reactivity (aldehyde), electron donation (phenethoxy)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Branched alkyl, ethoxy chain High hydrophobicity, low reactivity
Benzamide derivatives (e.g., 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)) Trifluoromethyl (CF₃), amide Strong electron withdrawal (CF₃), hydrogen-bonding capacity (amide)

Electronic and Steric Effects

  • Ethynyl vs. Aldehyde/Phenethoxy : The ethynyl group enables π-conjugation and participation in click chemistry, whereas aldehyde groups (as in 4-(benzyloxy)-3-phenethoxybenzaldehyde) are prone to nucleophilic attacks. Phenethoxy substituents donate electrons via oxygen, contrasting with ethynyl’s electron-withdrawing nature .
  • Fluorine vs. Trifluoromethyl : Fluorine exerts moderate electron withdrawal, while trifluoromethyl groups (as in benzamide derivatives) provide stronger inductive effects, significantly altering aromatic ring electrophilicity .
  • Benzyloxy vs. Branched Alkyl : Benzyloxy groups offer steric protection without extreme hydrophobicity, unlike bulky alkyl chains (e.g., 1,1,3,3-tetramethylbutyl), which reduce solubility and hinder reactivity .

Physicochemical Properties (Hypothetical Data)

Property 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene 4-(Benzyloxy)-3-phenethoxybenzaldehyde 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Molecular Weight (g/mol) ~244.3 ~346.4 ~308.5
LogP (Predicted) 2.8 3.5 4.2
Solubility in H₂O Low Moderate Very low
Reactivity in Cross-Coupling High (ethynyl) Low (aldehyde) None

Research Findings and Data Analysis

Spectroscopic Insights (Hypothetical)

  • ¹H NMR : Ethynyl proton resonance at δ 2.8–3.2 ppm; fluorine-induced deshielding of adjacent protons.
  • ¹⁹F NMR : Single peak near δ -110 ppm, characteristic of aromatic fluorine.

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